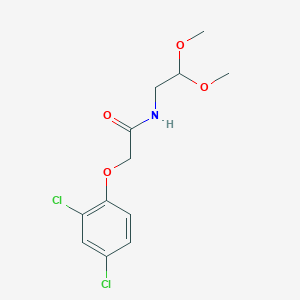
2-(2,4-dichlorophenoxy)-N-(2,2-dimethoxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-(2,2-dimethoxyethyl)acetamide, commonly known as 'Dicamba', is a selective herbicide that is widely used in agriculture to control broadleaf weeds in various crops. It was first introduced in the 1960s and has since become a popular herbicide due to its effectiveness and low cost.
Wirkmechanismus
Dicamba works by disrupting the growth and development of the weed by mimicking the plant hormone auxin. This causes the weed to grow abnormally, leading to stunted growth and eventual death. Dicamba is also known to inhibit the activity of certain enzymes that are essential for plant growth.
Biochemical and Physiological Effects:
Dicamba has been found to have a range of biochemical and physiological effects on plants. It can cause changes in the expression of genes that are involved in plant growth and development, as well as in the production of certain proteins. Dicamba can also affect the photosynthetic activity of plants, leading to reduced growth and yield.
Vorteile Und Einschränkungen Für Laborexperimente
Dicamba is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. It is a well-established herbicide with a known mode of action, making it a useful tool for researchers. However, Dicamba can also have unintended effects on non-target plants, which can complicate experiments and make it difficult to draw conclusions.
Zukünftige Richtungen
There are several future directions for research on Dicamba. One area of interest is the development of new formulations that are more effective and have fewer environmental impacts. Another area of research is the study of Dicamba resistance in weeds, which has become a growing concern in recent years. Additionally, there is a need for more research on the long-term effects of Dicamba on the environment and human health.
Conclusion:
In conclusion, Dicamba is a widely used herbicide that has been extensively studied for its herbicidal properties. It works by disrupting the growth and development of weeds by mimicking the plant hormone auxin. Dicamba has a range of biochemical and physiological effects on plants and is commonly used in laboratory experiments. However, there are also concerns about its potential impact on non-target plants and the environment. Further research is needed to develop new formulations, study resistance in weeds, and understand the long-term effects of Dicamba.
Synthesemethoden
Dicamba can be synthesized by reacting 2,4-dichlorophenol with chloroacetyl chloride to form 2,4-dichlorophenoxyacetyl chloride. This intermediate product is then reacted with 2,2-dimethoxyethylamine to form Dicamba. The synthesis method is well-established and can be easily scaled up for commercial production.
Wissenschaftliche Forschungsanwendungen
Dicamba has been extensively studied for its herbicidal properties and its potential impact on the environment. It has been found to be effective in controlling a wide range of broadleaf weeds in various crops such as soybeans, cotton, and corn. Dicamba is a systemic herbicide, which means that it is absorbed by the plant and transported to the site of action, resulting in the death of the weed.
Eigenschaften
Produktname |
2-(2,4-dichlorophenoxy)-N-(2,2-dimethoxyethyl)acetamide |
|---|---|
Molekularformel |
C12H15Cl2NO4 |
Molekulargewicht |
308.15 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)-N-(2,2-dimethoxyethyl)acetamide |
InChI |
InChI=1S/C12H15Cl2NO4/c1-17-12(18-2)6-15-11(16)7-19-10-4-3-8(13)5-9(10)14/h3-5,12H,6-7H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
YINUIUNFVLGJGT-UHFFFAOYSA-N |
SMILES |
COC(CNC(=O)COC1=C(C=C(C=C1)Cl)Cl)OC |
Kanonische SMILES |
COC(CNC(=O)COC1=C(C=C(C=C1)Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1-[(2-Fluorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B261877.png)

